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molecular formula C19H28BrN3O4Si B2932355 Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate CAS No. 1225062-32-7

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate

Cat. No. B2932355
M. Wt: 470.439
InChI Key: URHMTYMFTUQYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846686B2

Procedure details

A solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Compound C-2) PTSA salt 3 (2350 g, 5.31 mol) in EtOAc (11.5 L) is stirred with a 20% w/w aq. solution of KHCO3 (4.5 kg, 1.5 eq.) for at least 30 min. The layers are separated and the organic layer is concentrated then dissolved in EtOAc (7 L) and added to a reactor. DMAP (19.5 g, 0.16 mol) is added followed a solution of Boc2O (2436 g, 11.16 mol) in EtOAc (3 L) is added lowly. The reaction is stirred for at least 30 min to ensure complete reaction then activated charcoal (Darco G-60, 720 g) and Celite (720 g) are added and stirred for at least 2 h. The mixture is filtered washing the solid pad with EtOAc (2×1.8 L). The filtrate is concentrated to afford tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate (Compound C-3) that is used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
2350 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
4.5 kg
Type
reactant
Reaction Step One
Name
Quantity
11.5 L
Type
solvent
Reaction Step One
Name
Quantity
2436 g
Type
reactant
Reaction Step Two
Quantity
720 g
Type
reactant
Reaction Step Three
Name
Quantity
19.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1N=C(C#C[Si](C)(C)C)C(N)=NC=1.[CH3:15][C:16]1[CH:17]=CC(S(O)(=O)=O)=C[CH:21]=1.[Br:26][C:27]1[N:28]=[C:29]([C:44]#[C:45][Si:46]([CH3:49])([CH3:48])[CH3:47])[C:30]([N:33]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[C:34](=[O:36])[O-:35])=[N:31][CH:32]=1.CC(OC(OC(OC(C)(C)C)=O)=O)(C)C.C>CCOC(C)=O.CN(C1C=CN=CC=1)C>[C:40]([O:39][C:37]([N:33]([C:30]1[C:29]([C:44]#[C:45][Si:46]([CH3:47])([CH3:49])[CH3:48])=[N:28][C:27]([Br:26])=[CH:32][N:31]=1)[C:34](=[O:35])[O:36][C:16]([CH3:17])([CH3:21])[CH3:15])=[O:38])([CH3:42])([CH3:43])[CH3:41]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N)C#C[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
3
Quantity
2350 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N(C([O-])=O)C(=O)OC(C)(C)C)C#C[Si](C)(C)C
Name
KHCO3
Quantity
4.5 kg
Type
reactant
Smiles
Name
Quantity
11.5 L
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2436 g
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Three
Name
Quantity
720 g
Type
reactant
Smiles
C
Step Four
Name
Quantity
19.5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for at least 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers are separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in EtOAc (7 L)
ADDITION
Type
ADDITION
Details
added to a reactor
ADDITION
Type
ADDITION
Details
is added lowly
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
stirred for at least 2 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
washing the solid pad with EtOAc (2×1.8 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C(OC(C)(C)C)=O)C1=NC=C(N=C1C#C[Si](C)(C)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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